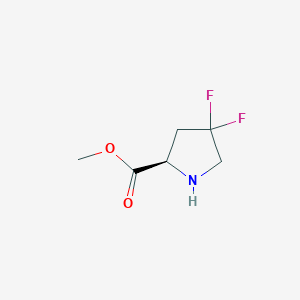

Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate

Description

Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate (CAS: 1408057-39-5 or 1400688-76-7) is a chiral pyrrolidine derivative featuring a methyl ester group at the 2-position and two fluorine atoms at the 4,4-positions. Its molecular formula varies between the free base (C₆H₉F₂NO₂) and the hydrochloride salt (C₆H₁₀ClF₂NO₂), with molecular weights of 177.14 and 201.6 g/mol, respectively . This compound is widely used in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly due to its stereochemical rigidity and metabolic stability imparted by the difluorinated ring . It is stored at 2–8°C in inert conditions to prevent degradation and is typically provided as a >97% pure solution (10 mM in solvent) for experimental use .

Properties

IUPAC Name |

methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c1-11-5(10)4-2-6(7,8)3-9-4/h4,9H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYSGPRTWAWWKK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284928 | |

| Record name | D-Proline, 4,4-difluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400688-76-7 | |

| Record name | D-Proline, 4,4-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400688-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Proline, 4,4-difluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The most efficient route to Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate begins with (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. The 4-keto group undergoes fluorination via DAST, a reagent that replaces oxygen atoms with fluorine through a two-step mechanism: (1) formation of a sulfonium intermediate and (2) nucleophilic fluoride substitution. The reaction preserves the (2R) configuration, as the stereogenic center at C2 remains unaffected during fluorination.

Experimental Procedure and Optimization

- Substrate Preparation : The oxopyrrolidine precursor (5.00 g, 20.5 mmol) is dissolved in dichloromethane (15 mL) at −78°C.

- DAST Addition : DAST (8.1 mL, 30.8 mmol) is added dropwise to minimize exothermic side reactions.

- Reaction Progression : The mixture is warmed to room temperature and stirred for 16 hours, enabling complete conversion.

- Work-Up : The crude product is diluted with dichloromethane (100 mL), washed with saturated sodium bicarbonate (2 × 100 mL), dried over sodium sulfate, and concentrated in vacuo.

| Parameter | Value |

|---|---|

| Yield | 98% |

| Purity (LCMS) | m/z 210 (M+H−56) |

| Solvent | Dichloromethane |

| Temperature Range | −78°C to 25°C |

This method’s success hinges on precise temperature control during DAST addition to prevent epimerization or over-fluorination. The use of sodium bicarbonate neutralizes residual DAST, mitigating safety hazards.

Bis-Deoxyfluorination of 4,4-Dihydroxypyrrolidine Derivatives

Synthetic Challenges

- Diol Accessibility : 4,4-Dihydroxypyrrolidine derivatives are less common than keto precursors, requiring additional steps for their synthesis (e.g., dihydroxylation of 4,5-dehydropyrrolidine).

- Regioselectivity : Competing monofluorination or over-fluorination may occur without stringent reaction control.

In a hypothetical workflow:

- Diol Synthesis : Hydrogenation of 4,5-dehydropyrrolidine derivatives yields the 4,4-diol.

- Fluorination : Treatment with DAST (2.2 eq) in dichloromethane at 0°C to room temperature.

- Purification : Column chromatography to isolate the difluorinated product.

This method’s viability remains theoretical, as no published examples specifically target 4,4-difluoropyrrolidines. However, Marson et al. demonstrated its efficacy for trans-3,4-difluoropyrrolidines, suggesting adaptability.

Electrophilic Fluorination Strategies

Electrophilic Reagents and Limitations

Electrophilic fluorination (e.g., using Selectfluor or N-fluoropyridinium salts) has been employed for monofluorination but faces hurdles in difluorination. For instance, Ciulli et al. achieved 3-fluoroproline derivatives via electrophilic pathways, but 4,4-difluorination would require dual activation of the pyrrolidine ring, which is sterically and electronically challenging.

Case Study: 4-Ketoproline Fluorination

A related strategy involves fluorinating 4-ketoproline derivatives:

- Electrophilic Attack : Selectfluor introduces a fluorine atom at C4.

- Reductive Fluorination : Sodium borohydride reduces the ketone to a secondary alcohol, followed by DAST-mediated fluorination.

This multi-step sequence, while feasible, suffers from low overall yields (3–9%) and complex purification, making it impractical for large-scale synthesis.

Experimental Optimization and Scale-Up Considerations

Solvent and Temperature Effects

- Solvent Choice : Dichloromethane’s low polarity minimizes side reactions, but switching to tetrahydrofuran (THF) could enhance DAST solubility at the cost of increased reactivity.

- Temperature Control : Maintaining −78°C during DAST addition prevents exothermic decomposition, critical for reproducibility.

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group in the starting material ensures amine protection while being readily removable under acidic conditions. Alternative protectors (e.g., Fmoc) complicate purification due to higher molecular weight byproducts.

Chemical Reactions Analysis

Fluorination Reactions

The synthesis of Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate involves diethylaminosulfur trifluoride (DAST) as a key fluorinating agent. The reaction proceeds via nucleophilic fluorination of a ketone precursor under controlled conditions.

This method selectively introduces fluorine atoms at the 4-position of the pyrrolidine ring while preserving the ester and Boc-protected amine groups. The stereochemical integrity of the (2R) configuration is maintained throughout the process .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, a critical step for further functionalization.

| Reaction Conditions | Details | Yield | Source |

|---|---|---|---|

| Acidic (HCl, H₂O/THF) | Hydrolysis at 20–25°C for 12–24 hours generates the free carboxylic acid. | 85–90% | |

| Basic (NaOH, MeOH/H₂O) | Saponification under reflux conditions (4–6 hours) followed by acidification. | 80–88% |

The reaction is stereospecific, retaining the (2R) configuration. The resulting carboxylic acid serves as a precursor for peptide coupling or salt formation.

Amide Bond Formation

The carboxylate intermediate reacts with primary or secondary amines to form amides, a reaction pivotal in drug discovery.

| Reaction Conditions | Details | Yield | Source |

|---|---|---|---|

| EDCI/HOBt coupling | Activated ester intermediate reacts with amines (e.g., methylamine) in DMF at 0–25°C. | 75–82% | |

| DCC/DMAP-mediated | Direct coupling with amines in dichloromethane, 12–18 hours. | 70–78% |

This reaction is employed to synthesize peptidomimetics or prodrugs, leveraging the compound’s chiral center for targeted biological activity.

Reductive Amination

The Boc-protected amine can be deprotected and subjected to reductive amination with aldehydes/ketones.

This method introduces diverse alkyl/aryl substituents at the amine position, enhancing structural diversity for SAR studies .

Key Mechanistic Insights

-

Fluorine Effects : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks during hydrolysis or amide formation .

-

Stereochemical Control : The (2R) configuration ensures enantioselective interactions in subsequent reactions, critical for biological activity.

Scientific Research Applications

Pharmaceutical Research

Neurological Disorders

Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate has been investigated for its potential use in developing medications targeting neurological disorders. Preliminary studies indicate that it may interact with neurotransmitter receptors, influencing pathways related to mood and anxiety.

Case Study: Binding Affinity

In interaction studies, this compound showed promising binding affinity with several biological targets. This suggests its potential role in modulating neurotransmitter activity, which could lead to new therapeutic strategies for conditions such as depression and anxiety disorders.

CB2 Receptor Modulation

Research indicates that compounds similar to this compound may act as agonists of the CB2 receptor. This receptor is associated with pain modulation and anti-inflammatory responses, making these compounds candidates for pain management therapies .

Muscarinic Receptor Activation

The compound has also been explored for its potential as an agonist for muscarinic receptors (M1 and M4), which are implicated in cognitive function and memory processes. This could pave the way for new treatments for neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism by which Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate exerts its effects is primarily through its interaction with biological targets. The fluorine atoms can form strong hydrogen bonds with proteins and enzymes, altering their activity. This compound can also modulate the electronic properties of molecules, affecting their reactivity and interactions with other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate and analogous compounds:

Key Research Findings

Metabolic Stability: The 4,4-difluorination in this compound enhances metabolic stability by reducing oxidative degradation, a critical advantage over non-fluorinated pyrrolidines in drug design .

Stereochemical Impact : The R-configuration of the compound provides distinct conformational constraints compared to its S-enantiomer (Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate), influencing binding affinity in chiral environments (e.g., enzyme active sites) .

Derivative Complexity : Patented derivatives, such as (4aR)-1-[(2,3-difluorophenyl)methyl]-4a-methyl-2-oxo-... (EP4374877A2), incorporate bulky aromatic groups (e.g., iodophenyl) to improve target specificity but may compromise solubility .

Functional Group Utility :

- The methyl ester in this compound facilitates easy hydrolysis to carboxylic acids, unlike the Boc-protected derivative (CAS 647857-74-7), which requires acidic deprotection .

- The hydrochloride salt form (CAS 1408057-39-5) improves aqueous solubility for in vitro assays compared to the free base .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | N-Boc-4,4-difluoro-D-proline methyl ester | (2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid |

|---|---|---|---|

| Solubility | Moderate in polar solvents (DMSO, methanol) | Low (requires organic solvents) | High in aqueous buffers (carboxylic acid) |

| Stability | Stable at 2–8°C; light-sensitive | Stable at RT under inert conditions | Stable in acidic/basic conditions |

| Synthetic Utility | Versatile intermediate for ester hydrolysis | Protected intermediate for peptide chains | Direct use in amide coupling reactions |

| Bioavailability | Enhanced via hydrochloride salt | Limited due to Boc group | Moderate (dependent on pH) |

Biological Activity

Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of difluoromethyl groups. The molecular formula is , and it features a carboxylate functional group, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). It has been shown to interact with various receptors, including:

- N-methyl-D-aspartate receptors (NMDARs) : These receptors play a critical role in synaptic plasticity and memory function. This compound has demonstrated selective inhibition of certain NMDAR subunits, which could be beneficial in treating neurological disorders such as epilepsy and schizophrenia .

- Muscarinic acetylcholine receptors (mAChRs) : The compound exhibits selectivity for specific mAChR subtypes, indicating potential applications in cognitive enhancement and treatment of memory-related disorders .

Antiepileptic Effects

In studies involving murine models of epilepsy, this compound significantly reduced seizure frequency. This effect was linked to its action on the GluN2C/D subunits of NMDARs, suggesting a promising avenue for the treatment of epilepsy associated with tuberous sclerosis complex .

Cognitive Enhancement

The compound has also been evaluated for its cognitive-enhancing properties. In animal models, it reversed scopolamine-induced amnesia at doses comparable to established cholinesterase inhibitors like donepezil. This indicates its potential as a therapeutic agent for cognitive deficits associated with Alzheimer's disease and other neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics. Its ability to penetrate the blood-brain barrier enhances its efficacy as a CNS-active agent. In vivo studies indicated that after administration, the compound reached significant concentrations in brain tissue, supporting its potential therapeutic applications .

Table 1: Summary of Biological Activities

Case Studies

- Epilepsy Model Study : A study conducted on mice with tuberous sclerosis complex demonstrated that administration of this compound resulted in a significant reduction in seizure events compared to control groups, highlighting its potential as an antiepileptic agent .

- Cognitive Function Assessment : In a cognitive function assessment involving aged rats treated with scopolamine, the administration of this compound improved memory retention significantly compared to untreated controls .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate, and what are the critical stereochemical considerations?

this compound is typically synthesized via multistep procedures involving chiral starting materials. For example, a European patent application (EP 4 374 877 A2) describes the use of (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride as a precursor, which undergoes fluorination and coupling reactions. Key steps include:

- Step 1 : Alkylation or acylation of the pyrrolidine ring under basic conditions (e.g., K₂CO₃ in DMF) to introduce fluorinated substituents .

- Step 2 : Stereochemical control via chiral auxiliaries (e.g., tert-butyl carbamate groups) to preserve the (2R)-configuration .

- Step 3 : Final esterification or hydrolysis to yield the methyl ester.

Critical considerations : Use of enantiomerically pure reagents (e.g., (R)-configured starting materials) and monitoring via chiral HPLC or NMR to avoid racemization .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

- 1H/19F NMR : Verify stereochemistry and fluorine substitution patterns. For example, the 4,4-difluoro group produces distinct splitting patterns in the pyrrolidine ring protons (δ ~3.5–4.5 ppm) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolve ambiguities in stereochemistry; SHELX software is widely used for refinement of small-molecule structures .

- Elemental analysis : Confirm molecular formula (C₇H₁₁F₂NO₂) and rule out residual solvents .

Advanced Research Questions

Q. How does the 4,4-difluoro substitution influence the conformational dynamics of the pyrrolidine ring in biological applications?

The 4,4-difluoro group imposes a rigid, planar geometry on the pyrrolidine ring due to steric and electronic effects:

- Steric effects : Fluorine’s small size allows minimal distortion of the ring, favoring a chair-like conformation that enhances binding to target proteins (e.g., enzymes or receptors) .

- Electronic effects : The electron-withdrawing nature of fluorine stabilizes partial positive charges on adjacent carbons, influencing hydrogen-bonding interactions in active sites.

Methodological approach : Compare NMR-derived vicinal coupling constants (3JHH) of fluorinated vs. non-fluorinated analogs to quantify ring puckering .

Q. What strategies are effective for resolving contradictions in bioactivity data when using this compound as a building block?

Discrepancies in bioactivity may arise from:

- Impurity profiles : Trace levels of diastereomers or hydrolyzed products (e.g., carboxylic acids) can skew results. Mitigate via rigorous purification (preparative HPLC) .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize certain conformers. Standardize solvent systems across assays .

- Metabolic instability : Fluorine substituents can alter metabolic pathways. Use radiolabeled (e.g., ¹⁸F) analogs to track degradation in vitro .

Q. How can computational modeling optimize the use of this compound in drug design?

- Docking studies : Employ software like AutoDock Vina to predict binding modes to targets (e.g., kinases or GPCRs), leveraging the compound’s rigid scaffold .

- DFT calculations : Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions for derivatization .

- MD simulations : Assess conformational stability in aqueous vs. lipid environments to guide prodrug design .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Comparative Conformational Analysis

| Parameter | 4,4-Difluoro Derivative | Non-Fluorinated Analog |

|---|---|---|

| Ring Puckering | Chair-like (θ = 15°) | Envelope (θ = 30°) |

| 3JHH (Hz) | 8.5 | 6.2 |

| ΔG (kcal/mol) | -2.3 (more stable) | -1.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.